Cas no 2121513-02-6 (2-Amino-5-bromo-3-methylpyridine hbr)

2-Amino-5-bromo-3-methylpyridine hbr Chemical and Physical Properties
Names and Identifiers
-
- 2-AMINO-5-BROMO-3-METHYLPYRIDINE HBR
- C6H7BrN2.BrH
- BC002119
- Z1301
- 2-Amino-5-bromo-3-methylpyridine hbr
-
- Inchi: 1S/C6H7BrN2.BrH/c1-4-2-5(7)3-9-6(4)8;/h2-3H,1H3,(H2,8,9);1H
- InChI Key: XQHBCLVWSFNGBQ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C)=C1)N.Br
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 97.1
- Topological Polar Surface Area: 38.9
2-Amino-5-bromo-3-methylpyridine hbr Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01K7SG-10g |
2-Amino-5-bromo-3-methylpyridine hbr |
2121513-02-6 | 95% | 10g |
$130.00 | 2025-02-12 | |
A2B Chem LLC | BA21732-10g |
2-Amino-5-bromo-3-methylpyridine hbr |
2121513-02-6 | >95% | 10g |
$74.00 | 2024-04-20 | |
Aaron | AR01K7SG-25g |
2-Amino-5-bromo-3-methylpyridine hbr |
2121513-02-6 | 25g |
$144.00 | 2023-12-14 | ||
A2B Chem LLC | BA21732-25g |
2-Amino-5-bromo-3-methylpyridine hbr |
2121513-02-6 | >95% | 25g |
$135.00 | 2024-04-20 | |
Aaron | AR01K7SG-5g |
2-Amino-5-bromo-3-methylpyridine hbr |
2121513-02-6 | 95% | 5g |
$76.00 | 2025-02-12 |
2-Amino-5-bromo-3-methylpyridine hbr Related Literature
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
Additional information on 2-Amino-5-bromo-3-methylpyridine hbr
Introduction to 2-Amino-5-bromo-3-methylpyridine HBr (CAS No. 2121513-02-6) and Its Applications in Modern Chemical Biology
2-Amino-5-bromo-3-methylpyridine HBr, identified by its CAS number 2121513-02-6, is a significant intermediate in the field of chemical biology and pharmaceutical research. This compound, featuring a pyridine core with substituents that include an amino group, a bromine atom, and a methyl group, has garnered attention due to its versatile reactivity and potential applications in drug discovery and synthesis of bioactive molecules.
The molecular structure of 2-amino-5-bromo-3-methylpyridine HBr makes it a valuable building block for the development of novel therapeutic agents. The presence of the amino group (-NH₂) allows for further functionalization via reactions such as acylation, alkylation, and coupling, while the bromine atom (-Br) serves as a handle for cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. These properties are particularly useful in constructing complex heterocyclic scaffolds, which are prevalent in many biologically active compounds.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 2-Amino-5-bromo-3-methylpyridine HBr has been employed in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases, which play crucial roles in cancer signaling pathways. For instance, derivatives of this compound have been investigated for their ability to modulate the activity of Janus kinases (JAKs) and vascular endothelial growth factor receptors (VEGFRs). The brominated pyridine core provides a scaffold that can be modified to enhance binding affinity and selectivity towards specific protein targets.
Additionally, the compound has shown promise in the development of antimicrobial agents. The pyridine ring is a common motif in many antimicrobial drugs due to its ability to interact with bacterial enzymes and DNA. Researchers have explored modifications of 2-amino-5-bromo-3-methylpyridine HBr to create novel antibiotics with improved efficacy against resistant strains. The bromine substituent, in particular, has been found to enhance the compound's ability to disrupt bacterial cell wall synthesis, making it a valuable component in designing next-generation antimicrobial therapies.
The synthesis of 2-amino-5-bromo-3-methylpyridine HBr typically involves multi-step organic transformations starting from readily available pyridine derivatives. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to introduce the desired substituents at specific positions on the pyridine ring. These synthetic strategies ensure high yield and purity, which are critical for pharmaceutical applications.
Recent studies have also highlighted the role of 2-amino-5-bromo-3-methylpyridine HBr in the development of probes for biochemical assays. The compound's unique structural features allow it to be incorporated into molecules that can interact with specific biological targets, enabling researchers to study enzyme mechanisms and protein-protein interactions at a molecular level. Such probes are invaluable tools in drug discovery pipelines, providing insights into the structure-function relationships of key biological pathways.
The versatility of 2-amino-5-bromo-3-methylpyridine HBr extends beyond its use as an intermediate in drug synthesis. It has been employed in materials science research, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The pyridine-based framework offers desirable electronic properties that can be tuned by introducing various substituents, making it an attractive candidate for designing advanced functional materials.
In conclusion, 2-amino-5-bromo-3-methylpyridine HBr (CAS No. 2121513-02-6) is a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing bioactive molecules, developing antimicrobial agents, creating biochemical probes, and designing advanced materials. As research continues to uncover new applications for this compound, its importance in modern science is likely to grow even further.
2121513-02-6 (2-Amino-5-bromo-3-methylpyridine hbr) Related Products
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 857369-11-0(2-Oxoethanethioamide)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)



